molecular formula C13H16ClNO3 B5865328 4-Chloro-3,5-dimethylphenyl morpholine-4-carboxylate

4-Chloro-3,5-dimethylphenyl morpholine-4-carboxylate

Cat. No.: B5865328
M. Wt: 269.72 g/mol
InChI Key: HOCAVOXOZWZNRN-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethylphenyl morpholine-4-carboxylate is an ester derivative combining a substituted phenyl group (4-chloro-3,5-dimethylphenol) with morpholine-4-carboxylic acid. The compound’s synthesis likely involves esterification of 4-chloro-3,5-dimethylphenol (CAS 88-04-0, referenced in ) with morpholine-4-carbonyl chloride.

Properties

IUPAC Name

(4-chloro-3,5-dimethylphenyl) morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-9-7-11(8-10(2)12(9)14)18-13(16)15-3-5-17-6-4-15/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCAVOXOZWZNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,5-dimethylphenyl morpholine-4-carboxylate typically involves the reaction of 4-chloro-3,5-dimethylphenol with morpholine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-dimethylphenyl morpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced phenyl derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce phenyl derivatives with altered functional groups.

Scientific Research Applications

4-Chloro-3,5-dimethylphenyl morpholine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dimethylphenyl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Phenyl Group

  • 4-Chloro-3,5-dimethylphenol (CAS 88-04-0): The phenol precursor lacks the morpholine ester moiety. Its reactivity is dominated by the hydroxyl group, making it a common intermediate for further functionalization, such as in the synthesis of hydrazine derivatives (e.g., (4-chloro-3,5-dimethylphenyl)hydrazine hydrochloride, used in heterocyclic compound synthesis ).

Variations in the Ester Group

Morpholine-Based Derivatives
  • 4-Morpholinoacetophenone (CAS 39910-98-0): Replaces the carboxylate ester with a ketone group. This structural change enhances electrophilicity at the carbonyl carbon, favoring nucleophilic additions (e.g., Grignard reactions). Reported applications include use as a building block in organic synthesis .
  • 4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride (CAS 465514-13-0) : Features sulfonyl chloride and sulfonyl morpholine groups, imparting high reactivity toward nucleophiles (e.g., amines or alcohols). This compound is typically used in sulfonamide or sulfonate ester synthesis .
Heterocyclic Ester Analogs
  • 4-Chloro-3,5-dimethylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate (CAS 898648-56-1): Substitutes morpholine with a pyrimidine ring. The pyrimidine group introduces aromatic nitrogen atoms, which can enhance hydrogen-bonding interactions and bioavailability.

Data Table: Key Properties of Target Compound and Analogs

Compound Name Molecular Formula CAS Number Functional Groups Key Applications/Reactivity
4-Chloro-3,5-dimethylphenyl morpholine-4-carboxylate C₁₃H₁₆ClNO₃ (est.) Not available Ester, morpholine, chloro, methyl Likely intermediate in drug synthesis
4-Chloro-3,5-dimethylphenol C₈H₈ClO 88-04-0 Phenol, chloro, methyl Precursor for hydrazine derivatives
4-Morpholinoacetophenone C₁₂H₁₅NO₂ 39910-98-0 Ketone, morpholine Electrophilic synthon
4-Chloro-3,5-dimethylphenyl pyrimidine-4-carboxylate C₁₄H₁₂Cl₂N₂O₂S 898648-56-1 Ester, pyrimidine, thioether Bioactive intermediate

Research Findings and Implications

  • Reactivity : The morpholine ester in the target compound likely offers greater hydrolytic stability compared to sulfonyl chlorides (e.g., CAS 465514-13-0) but less than aromatic heterocycles like pyrimidines .
  • Biological Activity : Pyrimidine-containing analogs (e.g., CAS 898648-56-1) may exhibit enhanced binding to biological targets due to nitrogen-rich aromatic systems, whereas morpholine derivatives could improve solubility via their oxygen atom .
  • Synthetic Utility : The 4-chloro-3,5-dimethylphenyl group is recurrent in patent literature for constructing fused pyridine and pyrazole systems, suggesting its role in kinase inhibitor development .

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